molecular formula C9H9Cl2NO B6416684 (E)-(ethyl N-(3,4-dichlorophenyl)carboximidate) CAS No. 22363-14-0

(E)-(ethyl N-(3,4-dichlorophenyl)carboximidate)

Cat. No. B6416684
CAS RN: 22363-14-0
M. Wt: 218.08 g/mol
InChI Key: TYDIEUACUMZKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-(Ethyl N-(3,4-dichlorophenyl)carboximidate) is a carboximidate compound that has been used in various scientific experiments. It is an organic compound that is composed of two fused rings, with a carbon-nitrogen bond at the center. This compound has a wide range of applications in scientific research, particularly in biochemical and physiological studies. It has been widely studied for its potential to affect biochemical and physiological processes, as well as its ability to act as a catalyst in laboratory experiments. In

Mechanism of Action

The mechanism of action of (E)-(ethyl N-(3,4-dichlorophenyl)carboximidate) is not completely understood. It is believed to act as a catalyst in biochemical and physiological processes by binding to certain enzymes and proteins. This binding can either activate or inhibit the activity of the enzymes and proteins, thus altering the biochemical and physiological processes.
Biochemical and Physiological Effects
(E)-(ethyl N-(3,4-dichlorophenyl)carboximidate) has been studied for its potential to affect biochemical and physiological processes. Studies have shown that it can affect the activity of certain enzymes and proteins, as well as the production of certain hormones and neurotransmitters. It has also been found to have an effect on the metabolism of certain compounds and the absorption of certain nutrients.

Advantages and Limitations for Lab Experiments

The use of (E)-(ethyl N-(3,4-dichlorophenyl)carboximidate) in laboratory experiments has several advantages and limitations. One advantage is that it can be used as a catalyst in organic synthesis and biochemical studies. This makes it a useful tool for researchers in these fields. Another advantage is that it is relatively easy to obtain and use in experiments. A limitation is that it can be toxic if used in large amounts, so researchers must be careful when using it.

Future Directions

There are several potential future directions for (E)-(ethyl N-(3,4-dichlorophenyl)carboximidate). One potential direction is to use it as a tool to study the effects of environmental contaminants on biochemical and physiological processes. Another potential direction is to study its effects on the production of certain hormones and neurotransmitters. Finally, it could be used to study the effects of certain drugs on biochemical and physiological processes.

Synthesis Methods

The synthesis of (E)-(ethyl N-(3,4-dichlorophenyl)carboximidate) can be achieved using a variety of methods. One method involves the reaction of ethyl N-(3,4-dichlorophenyl)carboximidate with a base such as sodium hydroxide or potassium hydroxide. This reaction yields a salt of the desired compound. The salt can then be isolated and purified by column chromatography or recrystallization. Another method involves the reaction of ethyl N-(3,4-dichlorophenyl)carboximidate with an acid such as hydrochloric acid or sulfuric acid. This reaction yields a solution of the desired compound. The solution can then be isolated and purified by distillation or recrystallization.

Scientific Research Applications

(E)-(ethyl N-(3,4-dichlorophenyl)carboximidate) has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in biochemical studies, and as a substrate in physiological studies. It has also been used to study the effects of chemical agents on biochemical and physiological processes.

properties

IUPAC Name

ethyl N-(3,4-dichlorophenyl)methanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-2-13-6-12-7-3-4-8(10)9(11)5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDIEUACUMZKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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